molecular formula C22H24N2O4S2 B2599377 N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide CAS No. 923192-54-5

N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide

Cat. No. B2599377
CAS RN: 923192-54-5
M. Wt: 444.56
InChI Key: PMYBYZLLSCQHCJ-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide, also known as NBDMS, is a sulfonamide compound that has been extensively studied for its potential applications in various scientific fields. This compound has been synthesized using several methods and has demonstrated promising results in various biochemical and physiological studies.

Scientific Research Applications

Visible-Light-Promoted Generation of p-(N,N-Dimethyl)benzyl Equivalents

The compound can serve as a precursor for the selective generation of p-(N,N-dimethyl)benzyl equivalents. Researchers have discovered that under visible-light irradiation and in the presence of an iridium photosensitizer, N,N-dimethyl arylamines can be transformed into these benzyl equivalents. This reaction opens up new avenues for the synthesis of trifluoromethyl-containing diarylalkanes, which have applications in organic synthesis .

Synthesis of 2-Iodo-4-tert-octylphenol Derivatives

By employing new synthetic methods, researchers have synthesized 2-iodo-4-tert-octylphenol derivatives from 4-tert-octylphenol. The compound plays a crucial role in this process, undergoing bromination, benzyl protection, and halogen exchange reactions. Improved yields and easy purification make this method advantageous .

Antioxidant Studies of N-Substituted Benzyl/Phenyl Hydrazides

Comparing superoxide scavenging studies, scientists have explored the antioxidant potential of N-substituted benzyl/phenyl hydrazides. These compounds exhibit interesting properties related to their ability to scavenge reactive oxygen species. Understanding their antioxidant behavior contributes to drug development and health-related applications .

Anti-HIV Activity Screening

Researchers have synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. These compounds were tested in acutely infected cells (MT-4). Their potential as anti-HIV agents underscores their significance in medicinal chemistry .

Radical Fragmentation Studies

The compound has been involved in radical fragmentation studies. Researchers have explored its behavior under specific conditions, shedding light on its reactivity and potential applications. These investigations contribute to our understanding of radical chemistry and synthetic pathways .

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-17-14-15-21(29(25,26)23-16-19-10-6-4-7-11-19)18(2)22(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYBYZLLSCQHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide

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